C-3-epi-wilsonione

Description

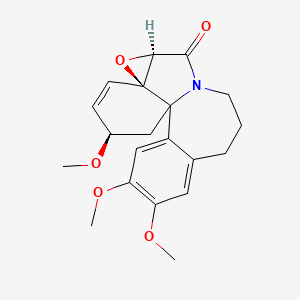

C-3-epi-wilsonione is a homoerythrina alkaloid first isolated in 2004 by Professor Li-Wen Wang and colleagues from the leaves and heartwood of Cephalotaxus wilsoniana Hayata, a coniferous plant endemic to Taiwan . Its structure (Figure 7 in ) was elucidated using spectroscopic techniques, including NMR and mass spectrometry, revealing a unique stereochemical configuration at the C-3 position that distinguishes it from related alkaloids .

The compound exhibits significant cytotoxicity against multiple cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), colorectal cancer (HT-29), and a specific female hepatocellular carcinoma cell line (Hep3B) .

Properties

Molecular Formula |

C20H23NO5 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

(13R,15R,18R)-4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.01,15.02,7.013,15]nonadeca-2,4,6,16-tetraen-12-one |

InChI |

InChI=1S/C20H23NO5/c1-23-13-6-7-20-17(26-20)18(22)21-8-4-5-12-9-15(24-2)16(25-3)10-14(12)19(20,21)11-13/h6-7,9-10,13,17H,4-5,8,11H2,1-3H3/t13-,17-,19?,20-/m0/s1 |

InChI Key |

POQQNJBRHJXAIN-KFLQCAKHSA-N |

Isomeric SMILES |

CO[C@@H]1CC23C4=CC(=C(C=C4CCCN2C(=O)[C@H]5[C@@]3(O5)C=C1)OC)OC |

Canonical SMILES |

COC1CC23C4=CC(=C(C=C4CCCN2C(=O)C5C3(O5)C=C1)OC)OC |

Synonyms |

C-3-epi-wilsonione |

Origin of Product |

United States |

Comparison with Similar Compounds

Desmethylcephalotaxinone

- Type : Alkaloid

- Source : Heartwood of C. wilsoniana .

- Structural Distinction: Lacks a methyl group compared to cephalotaxinone, a known antitumor alkaloid. Unlike this compound, its stereochemistry and bioactivity remain less characterized in the available literature .

- Bioactivity: Not explicitly reported in the evidence, though cephalotaxinone derivatives are historically associated with leukemia treatment.

Taiwanhomoflavone C

- Type : Tetraflavone

- Source : Leaves of C. wilsoniana .

- Structural Distinction: A flavonoid with four flavone units, contrasting sharply with the alkaloid backbone of this compound.

- Bioactivity: No cytotoxic data provided in the evidence, though flavonoids generally exhibit antioxidant and anti-inflammatory properties.

Functional Analogues in Cytotoxicity

Homoharringtonine

- Type : Alkaloid (Cephalotaxus ester)

- Source : Derived from other Cephalotaxus species (e.g., C. harringtonia).

- Comparison : Homoharringtonine is FDA-approved for chronic myeloid leukemia but operates via protein synthesis inhibition, whereas this compound’s mechanism remains unelucidated in the provided evidence .

Data Tables

Table 1: Key Compounds from C. wilsoniana and Their Properties

Table 2: Cytotoxicity Profile of this compound

| Cancer Cell Line | Type | Inhibition Reported | Reference |

|---|---|---|---|

| HepG2 | Hepatocellular carcinoma | Yes | |

| MCF-7 | Breast cancer | Yes | |

| HT-29 | Colorectal cancer | Yes | |

| Hep3B | Female hepatocellular carcinoma | Yes |

Research Findings and Limitations

- Gaps in Comparative Data : While this compound’s cytotoxicity is well-documented, similar compounds from C. wilsoniana lack comparable bioactivity reports, limiting direct mechanistic or efficacy comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.